Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl-
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Overview
Description
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the hydrolysis of diazonium salts, which are highly reactive and can be converted to phenols upon warming with water .
Industrial Production Methods
Industrial production of phenolic compounds often involves the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to produce phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert phenols to cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of phenol can yield 2-nitrophenol and 4-nitrophenol .
Scientific Research Applications
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine and pyridine moieties can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-(ethylamino)-4-methyl-: Similar structure but lacks the piperazine and pyridine rings.
Phenol, 4,4’-(1-methylethylidene)bis-: Contains two phenol groups connected by a methylene bridge.
Uniqueness
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- is unique due to its combination of phenol, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with simpler phenolic compounds.
Properties
CAS No. |
136816-68-7 |
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Molecular Formula |
C20H28N4O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-[[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H28N4O/c1-4-21-18-6-5-7-22-20(18)24-10-8-23(9-11-24)14-17-12-15(2)19(25)16(3)13-17/h5-7,12-13,21,25H,4,8-11,14H2,1-3H3 |
InChI Key |
VAMZJJLNVAPDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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